molecular formula C19H18N2O3 B2650441 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide CAS No. 898418-56-9

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide

Cat. No. B2650441
M. Wt: 322.364
InChI Key: YGVBLTKCBWQXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Scientific Research Applications

Translocator Protein Ligands and Medicinal Chemistry

This compound is part of a class of chemicals that have been studied for their affinity to the translocator protein [TSPO (18 kDa)]. Research in this area has led to the design of compounds related to alpidem, using SSR180575, emapunil, and pyrrolo[3,4-b]quinoline derivatives as templates. These compounds have shown high TSPO affinity, suggesting potential applications in the design of new anxiolytic and neuroprotective agents (Cappelli et al., 2011).

GABAA/Benzodiazepine Receptor Ligands

Research into the ligands for the GABAA/benzodiazepine receptor has identified a series of compounds, including some based on the imidazo[1,5-a]quinoxaline amides and carbamates, which bind with high affinity to this receptor. These compounds exhibit a wide range of intrinsic efficacies and have been synthesized through complex chemical processes, demonstrating the potential for diverse pharmacological applications (Tenbrink et al., 1994).

Asthma Therapeutics

Pyrrolo[3,2,1-ij]quinoline derivatives have been synthesized and evaluated for their activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important in asthma. These derivatives have demonstrated potent antagonism of both histamine and PAF, along with 5-lipoxygenase inhibitory properties. This research suggests their potential therapeutic application in asthma, as some compounds have shown oral activity in guinea pig models against bronchospasm and bronchoconstriction (Paris et al., 1995).

Antineoplastic Agents

The pyrroloquinoline nucleus of makaluvamine alkaloids, which includes antineoplastic agents like topoisomerase II inhibitors, has been the subject of synthetic studies. These efforts have led to the development of a new synthesis for the pyrrolo[4,3,2-de]quinoline system characteristic of a class of marine alkaloids, demonstrating the potential for the creation of novel antineoplastic agents (White et al., 1994).

Diuretic Properties

Certain polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, have been studied. This compound has potential as a new hypertension remedy, and its polymorphic modifications have revealed differences in crystal packing and molecular interactions, indicating the significance of structural variety in the enhancement of diuretic properties (Shishkina et al., 2018).

properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17(12-24-16-4-2-1-3-5-16)20-15-10-13-6-7-18(23)21-9-8-14(11-15)19(13)21/h1-5,10-11H,6-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVBLTKCBWQXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide

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